
Barium(2+);oxo(114C)methanediolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);oxo(114C)methanediolate: is a chemical compound with the molecular formula CH2BaO3 and a molecular weight of 201.343 . This compound is characterized by the presence of barium ions (Ba²⁺) and oxo(114C)methanediolate groups. It is a relatively specialized compound used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Barium(2+);oxo(114C)methanediolate typically involves the reaction of barium salts with oxo(114C)methanediolate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, barium chloride or barium nitrate is used as the barium source, and the reaction is carried out in an aqueous or organic solvent medium.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Barium(2+);oxo(114C)methanediolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The oxo(114C)methanediolate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium hydroxide .
Applications De Recherche Scientifique
Chemistry: Barium(2+);oxo(114C)methanediolate is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other barium-containing compounds and is utilized in analytical chemistry for qualitative and quantitative analysis.
Biology and Medicine: In biological and medical research, this compound is used in studies involving barium’s effects on biological systems. It is also employed in radiographic imaging as a contrast agent due to its high atomic number, which makes it opaque to X-rays .
Industry: Industrially, the compound is used in the production of ceramics, glass, and other materials where barium’s properties are beneficial. It is also used in the manufacturing of certain types of batteries and electronic components.
Mécanisme D'action
The mechanism of action of Barium(2+);oxo(114C)methanediolate involves its interaction with molecular targets and pathways in various applications. In radiographic imaging, for example, the compound’s high atomic number allows it to absorb X-rays effectively, providing clear contrast images of the gastrointestinal tract . In chemical reactions, the barium ion acts as a Lewis acid, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Barium Carbonate (BaCO3): Used in ceramics and glass production.
Barium Sulfate (BaSO4): Commonly used as a radiographic contrast agent.
Barium Hydroxide (Ba(OH)2): Utilized in analytical chemistry and as a precursor for other barium compounds.
Uniqueness: Barium(2+);oxo(114C)methanediolate is unique due to its specific structure and reactivity. Unlike barium carbonate and barium sulfate, which are primarily used in industrial applications, this compound has specialized uses in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its application in radiographic imaging highlight its versatility and importance .
Propriétés
IUPAC Name |
barium(2+);oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRCSIUFZENHW-DEQYMQKBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/new.no-structure.jpg)

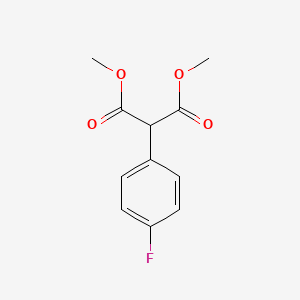
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)
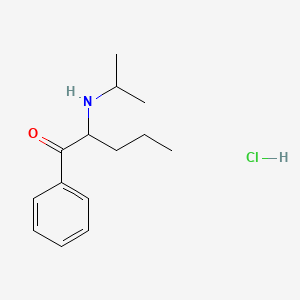
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

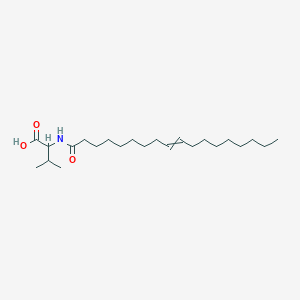
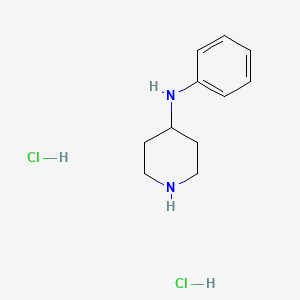
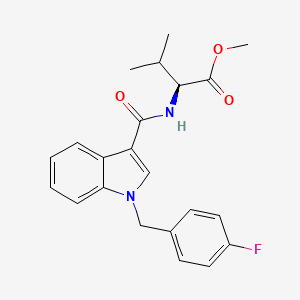
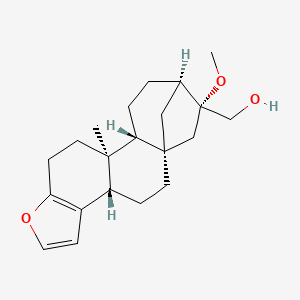
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
